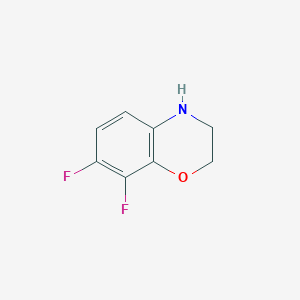

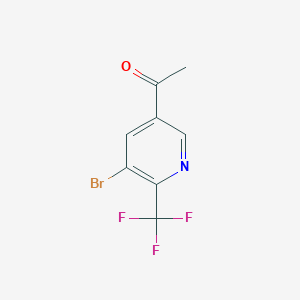

7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

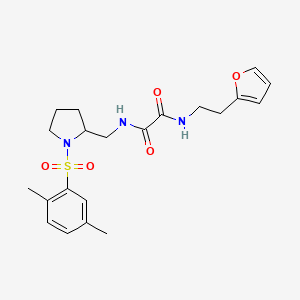

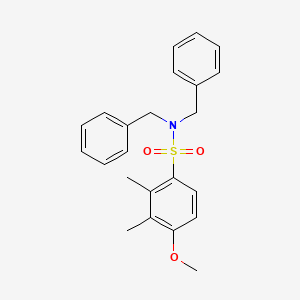

7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound that has been studied for its potential antiviral activity . It is a novel purine conjugate that contains fragments of ω-amino acids with different lengths of the polymethylene chain as a linker .

Synthesis Analysis

The synthesis of 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine involves a method where novel purine conjugates with this compound are developed . This process includes the reaction of nucleophilic substitution of chlorine in various chloropyrimidines .Molecular Structure Analysis

The structures of the synthesized compounds were confirmed by 1H, 19F, and 13C NMR spectral data .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

7,8-Difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine has been investigated for its antiviral properties. Researchers synthesized pyrimidine conjugates containing fragments of this compound and evaluated their antiviral activity. Notably, these conjugates exhibited anti-herpesvirus activity, although less potent than the lead compound (purine conjugate). However, they did not show significant activity against influenza A (H1N1) virus .

Heterocyclic Scaffold

Pyrimidine-based compounds, including 7,8-difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine, serve as essential heterocyclic scaffolds. These scaffolds form the basis for nucleobases (such as uracil, thymine, adenine, and guanine) found in nucleic acids. The compound’s unique structure contributes to its diverse biological and pharmacological activities, including anticancer, antiviral, and antibacterial effects .

Synthetic Chemistry

The synthesis of 7,8-difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine and its derivatives involves nucleophilic substitution reactions. Researchers have confirmed the structures of these compounds using NMR spectral data and chiral HPLC. Understanding their synthetic pathways contributes to further exploration of their properties .

Enantioselective Synthesis

Enantioselective microbial synthesis of the (S)-enantiomer of 7,8-difluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine has been achieved. This enantiomer is of interest due to its potential biological activities and applications .

Comparative X-ray Diffraction Studies

Researchers have conducted comparative X-ray diffraction studies on the racemate and (S)-enantiomer of 7,8-difluoro-3-methyl-2,3-dihydro-4H-benzo[b][1,4]oxazine. These studies provide valuable insights into the crystal structures and stereochemistry of the compound .

Purine Conjugates

Novel purine conjugates containing fragments of 7,8-difluoro-3-methyl-3,4-dihydro-2H-1,4-benzoxazine have been synthesized. These conjugates incorporate ω-amino acids as linkers. Investigating their properties and potential applications expands our understanding of this compound’s versatility .

Wirkmechanismus

Target of Action

The primary target of 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine is the herpes simplex virus type 1 (HSV-1) . This virus is a widespread viral infection, with more than 90% of the global population being carriers .

Mode of Action

7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine interacts with the large subunit of the HSV-1 terminase complex , selectively inhibiting HSV-1 reproduction in vitro . This mode of action is different from most modern antiherpetic drugs, which selectively inhibit viral DNA polymerase .

Biochemical Pathways

The compound affects the viral replication process by acting on the terminase complex of HSV-1 . This complex plays a crucial role in packaging the viral genome into the capsid, a critical step in the viral replication cycle. By inhibiting this process, 7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine prevents the virus from reproducing and spreading.

Pharmacokinetics

The compound’s antiviral activity has been confirmed in vitro , suggesting that it can interact effectively with its target

Result of Action

The result of the compound’s action is a significant decrease in HSV-1 reproduction, including strains resistant to acyclovir . This effect opens up new possibilities for controlling herpesvirus infection, particularly in cases where resistance to first-line drugs has developed .

Eigenschaften

IUPAC Name |

7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO/c9-5-1-2-6-8(7(5)10)12-4-3-11-6/h1-2,11H,3-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPVTXOFDWKYDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)C=CC(=C2F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-difluoro-3,4-dihydro-2H-1,4-benzoxazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2773417.png)

![{6,6-Difluorobicyclo[3.1.0]hexan-3-yl}methanesulfonyl chloride](/img/structure/B2773418.png)

![methyl 5-[(E)-2-[4-(4-chlorophenoxy)-3-(2,6-dichlorophenyl)-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2773419.png)

![N-isobutyl-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2773426.png)

![N-(benzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2773428.png)